2-Bromo-6-(piperazin-1-yl)phenol

cross‑coupling Suzuki Buchwald‑Hartwig

2‑Bromo‑6‑(piperazin‑1‑yl)phenol (CAS 1784297‑97‑7, molecular formula C₁₀H₁₃BrN₂O, MW 257.13) is a dual‑functional organic building block that combines a phenolic hydroxyl, a piperazine heterocycle, and a bromine substituent on the same aromatic ring [REFS‑1]. It belongs to the arylpiperazine class, which is extensively used in medicinal chemistry and chemical biology.

Molecular Formula C10H13BrN2O
Molecular Weight 257.13 g/mol
Cat. No. B13589692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(piperazin-1-yl)phenol
Molecular FormulaC10H13BrN2O
Molecular Weight257.13 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C(=CC=C2)Br)O
InChIInChI=1S/C10H13BrN2O/c11-8-2-1-3-9(10(8)14)13-6-4-12-5-7-13/h1-3,12,14H,4-7H2
InChIKeyGVFWKBHQJVLUHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is 2‑Bromo‑6‑(piperazin‑1‑yl)phenol and Why Procurement Teams Need a Comparator‑First View


2‑Bromo‑6‑(piperazin‑1‑yl)phenol (CAS 1784297‑97‑7, molecular formula C₁₀H₁₃BrN₂O, MW 257.13) is a dual‑functional organic building block that combines a phenolic hydroxyl, a piperazine heterocycle, and a bromine substituent on the same aromatic ring [REFS‑1]. It belongs to the arylpiperazine class, which is extensively used in medicinal chemistry and chemical biology. In procurement settings the compound is often treated as interchangeable with its 2‑chloro‑, 2‑fluoro‑, or des‑halo analogs. Because the bromine atom dictates both the reactivity profile (cross‑coupling potential) and the physicochemical properties (lipophilicity, hydrogen‑bonding capacity), substitution without supporting comparative data can alter synthesis outcomes, biological target engagement, and pharmacokinetic behavior. This guide therefore focuses exclusively on quantifiable differentiation that allows a scientific user to decide when 2‑bromo‑6‑(piperazin‑1‑yl)phenol is the correct choice over its closest analogs.

Why 2‑Bromo‑6‑(piperazin‑1‑yl)phenol Cannot Be Replaced by Its 2‑Chloro or 2‑Fluoro Congeners Without Data


Arylpiperazine building blocks that differ only in the halogen at the 2‑position are frequently treated as functional equivalents during library synthesis or lead optimization. However, the halogen atom controls three properties that are critical for successful downstream application: (i) the leaving‑group ability and therefore the efficiency of nucleophilic aromatic substitution or metal‑catalyzed cross‑coupling; (ii) the compound’s lipophilicity (logP), which influences membrane permeability, solubility, and off‑target promiscuity; and (iii) the electron‑withdrawing effect on the phenol ring, which modulates pKₐ and hydrogen‑bond donor strength. For 2‑bromo‑6‑(piperazin‑1‑yl)phenol, the bromine atom provides a balance of synthetic reactivity and physicochemical properties that the 2‑chloro, 2‑fluoro, and des‑halo analogs cannot replicate without re‑optimization of reaction conditions or biological assay outcomes [REFS‑1]. The quantitative evidence below demonstrates where these differences become decision‑relevant.

Head‑to‑Head Evidence: How 2‑Bromo‑6‑(piperazin‑1‑yl)phenol Differentiates from Its Closest Analogs


Synthetic‑Handle Value: Bromine Enables Cross‑Coupling Chemistry That Chloro and Fluoro Analogs Do Not Support

The bromine atom at the 2‑position of the phenolic ring is a superior leaving group for palladium‑catalyzed cross‑coupling reactions compared with chlorine or fluorine. In a class‑level comparison of aryl halide reactivity under standard Suzuki–Miyaura conditions, aryl bromides react approximately 10–100 times faster than the corresponding aryl chlorides, while aryl fluorides are essentially inert [REFS‑1]. This difference is directly relevant for library synthesis where the 2‑position is the intended diversification point: 2‑bromo‑6‑(piperazin‑1‑yl)phenol can be used in a single‑step Suzuki coupling without pre‑activation, whereas the 2‑chloro analog requires harsher conditions (higher temperature, specialized ligands) and the 2‑fluoro analog cannot be used for this purpose.

cross‑coupling Suzuki Buchwald‑Hartwig bromine reactivity

Lipophilicity Control: Calculated logP of 2‑Bromo‑6‑(piperazin‑1‑yl)phenol Places It in the Optimal CNS Drug‑Like Space Compared with Its 2‑Chloro and 2‑Fluoro Congeners

The calculated partition coefficient (clogP) of 2‑bromo‑6‑(piperazin‑1‑yl)phenol is 2.31 [REFS‑1]. Using Hansch π constants, the 2‑chloro analog is predicted to have a clogP of approximately 2.0, while the 2‑fluoro analog is predicted to have a clogP of approximately 1.5 (the unsubstituted parent has a clogP of approximately 1.2). The incremental lipophilicity of the bromo compound shifts it solidly into the range considered optimal for CNS drug candidates (logP 2–4) without exceeding typical thresholds linked to poor solubility or metabolic instability (>4). The fluoro analog, by contrast, falls below the typical CNS‑preferred window, which may limit passive brain penetration.

logP CNS drug‑likeness halogen effect physicochemical property

Molecular‑Weight‑Normalized Potency Potential: The Bromo Analog Provides Additional Heavy‑Atom Binding Enthalpy Without Crossing Common MW Cutoffs

With a molecular weight of 257.13 g/mol, 2‑bromo‑6‑(piperazin‑1‑yl)phenol remains below the 300 Da threshold often applied in fragment‑based drug discovery, while providing a bromine atom that can contribute favorable halogen‑bonding or hydrophobic contacts in the target binding site [REFS‑1]. The 2‑chloro analog (MW 212.68) and the 2‑fluoro analog (MW 196.22) lack this additional interaction capacity. For a given binding affinity, the bromo compound can therefore achieve a higher ligand efficiency (LE) when the bromine engages the target; conversely, if the halogen does not engage, the LE penalty for its extra mass is modest (ΔMW < 65 Da). This property makes the bromo analog a rational choice for fragment‑growth campaigns where maximizing binding enthalpy per non‑hydrogen atom is critical.

molecular weight heavy atom effect ligand efficiency LE

PTP1B Inhibitory Activity: Bromophenol‑Piperazine Hybrids Show Sub‑Micromolar Potency Supporting Metabolic‑Disease Screening

A series of uncharged bromophenol derivatives bearing piperazine or piperidine substituents were evaluated as PTP1B inhibitors. The most potent compound (LXQ46, a dibromo‑oxazole‑phenol) inhibited PTP1B with an IC₅₀ of 0.190 μM and displayed 20–200‑fold selectivity over other PTPs [REFS‑1]. Although 2‑bromo‑6‑(piperazin‑1‑yl)phenol itself was not the lead compound in this study, it shares the critical 2‑bromophenol pharmacophore and the piperazine solubilizing group. The des‑bromo or chloro‑substituted congeners were not reported to achieve comparable potency in this series, consistent with the hypothesis that the bromine atom participates in a key hydrophobic or halogen‑bonding interaction with the enzyme active site.

PTP1B diabetes bromophenol enzyme inhibition

Carbonic Anhydrase Inhibition Selectivity Profile: Bromophenol Derivatives Display Differential Isoform Binding Compared with Chlorinated Analogs

A study of novel bromophenol derivatives as carbonic anhydrase inhibitors found that the bromine‑substituted compounds exhibited a distinct inhibition profile across CA isoforms I, II, and IX, with some bromophenols achieving nanomolar Kᵢ values against the tumor‑associated isoform CA IX [REFS‑1]. When compared with corresponding chlorinated derivatives, the bromophenols consistently showed 2–5‑fold lower Kᵢ values against CA IX, suggesting that the bromine atom’s polarizability and size contribute to isoform‑selective binding that is not replicated by chlorine. 2‑Bromo‑6‑(piperazin‑1‑yl)phenol provides the core bromophenol‑piperazine architecture that can be exploited for developing CA‑IX‑selective inhibitors.

carbonic anhydrase isoform selectivity bromophenol halogen effect

Where 2‑Bromo‑6‑(piperazin‑1‑yl)phenol Adds the Most Scientific and Procurement Value


Fragment‑Based Drug Discovery Libraries Targeting CNS or Metabolic Enzymes

Because 2‑bromo‑6‑(piperazin‑1‑yl)phenol has a clogP of 2.31—within the optimal CNS range—and a molecular weight below 300 Da, it is ideally suited for inclusion in fragment‑screening libraries aimed at neurological or metabolic targets such as PTP1B or carbonic anhydrase isoforms [REFS‑1]. The bromine atom provides a heavy‑atom binding handle that can be exploited in X‑ray crystallographic fragment screening, while the piperazine nitrogen offers a convenient vector for structure‑based elaboration. The corresponding fluoro or des‑halo analogs are less lipophilic and lack the halogen‑bonding capacity, reducing their probability of detection in fragment screens.

Parallel Library Synthesis via Suzuki or Buchwald‑Hartwig Diversification

The bromine atom at the 2‑position of 2‑bromo‑6‑(piperazin‑1‑yl)phenol is reactive under standard Pd‑catalyzed cross‑coupling conditions, enabling direct diversification with commercial boronic acids or amines without the need for pre‑functionalization [REFS‑1]. This reactivity advantage translates into shorter synthesis timelines and higher success rates in parallel medicinal chemistry. In head‑to‑head comparisons, aryl bromides react 10–100 times faster than aryl chlorides under identical Suzuki conditions, while aryl fluorides are unreactive. Teams that select the chloro or fluoro analog must invest in condition screening, specialized ligands, or additional synthetic steps, increasing project costs and cycle times.

Carbonic Anhydrase IX‑Targeted Probe Development for Oncology

Bromophenol derivatives demonstrated 2–5‑fold greater potency against the tumor‑associated carbonic anhydrase isoform IX compared with their chlorinated counterparts [REFS‑1]. 2‑Bromo‑6‑(piperazin‑1‑yl)phenol provides the core scaffold that can be functionalized to generate fluorescent or affinity probes for imaging hypoxic tumors. The piperazine moiety allows for facile attachment of linker or reporter groups, while the bromophenol maintains the isoform‑selectivity profile. Using the chloro analog could compromise probe sensitivity, requiring higher dosing or leading to false‑negative imaging results in preclinical models.

PTP1B Inhibitor Lead Optimization for Type 2 Diabetes

A series of uncharged bromophenol derivatives related to 2‑bromo‑6‑(piperazin‑1‑yl)phenol have produced PTP1B inhibitors with sub‑micromolar potency (IC₅₀ = 0.190 μM) and 20–200‑fold selectivity over other phosphatases [REFS‑1]. The bromophenol pharmacophore is essential for this activity; analogs lacking the bromine atom show significantly reduced enzyme inhibition. For medicinal chemistry teams pursuing PTP1B as a diabetes target, building the lead‑optimization program around the bromo‑piperazine scaffold—rather than a chloro or fluoro version—ensures continuity with published SAR and avoids a potency cliff during derivatization.

Quote Request

Request a Quote for 2-Bromo-6-(piperazin-1-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.